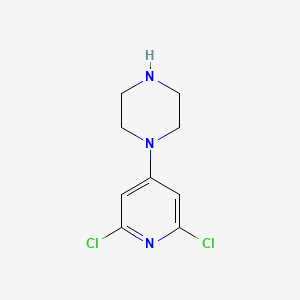

1-(2,6-Dichloropyridin-4-yl)piperazine

Description

Foundational Significance of Pyridine (B92270) Moieties in Bioactive Compounds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. sigmaaldrich.com As an isostere of benzene, it possesses unique electronic properties that make it a highly valuable pharmacophore. drugbank.com The nitrogen atom in the pyridine ring imparts polarity, increases water solubility, and provides a hydrogen bond acceptor site, which can significantly enhance the pharmacokinetic properties of a drug candidate. elaba.lthymasynthesis.com These attributes often lead to improved metabolic stability, greater potency, and better permeability of compounds. elaba.lt

The versatility of the pyridine scaffold is demonstrated by its presence in over 7,000 drug candidates and numerous FDA-approved therapeutic agents across a wide spectrum of diseases. elaba.ltnih.gov Its derivatives are known to exhibit diverse biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netdrugbank.com The ability of the pyridine nucleus to serve as a key interaction point with biological targets like enzymes and receptors solidifies its status as a privileged structure in drug discovery. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Isoniazid | Antitubercular |

| Omeprazole | Proton Pump Inhibitor |

| Amlodipine | Calcium Channel Blocker |

| Abiraterone | Anticancer |

| Atazanavir | Antiviral |

| Piroxicam | Anti-inflammatory |

This table presents a selection of well-known drugs to illustrate the broad applicability of the pyridine moiety.

The Piperazine (B1678402) Heterocycle as a Core Scaffold in Pharmaceutical Design

The piperazine ring, a six-membered, non-aromatic heterocycle with two nitrogen atoms at opposite positions, is another exceptionally important scaffold in pharmaceutical design. It is considered a "privileged scaffold" due to its frequent appearance in successful drug molecules and its favorable pharmacological profile. nih.govnih.gov In fact, piperazine is the third most common nitrogen-containing heterocycle found in drugs approved by the FDA. nih.gov

The success of the piperazine moiety stems from its unique physicochemical properties. nih.gov Its two nitrogen atoms can be functionalized, allowing it to act as a versatile linker connecting different pharmacophoric groups within a single molecule. nih.govnih.gov Furthermore, the piperazine ring can significantly improve a compound's aqueous solubility and modulate its basicity (pKa), which are critical for optimizing pharmacokinetic profiles. nih.govnih.gov Its flexible chair conformation allows it to adapt to the geometry of various biological target sites. nih.gov This adaptability has led to its incorporation into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer (Kinase Inhibitor) |

| Ziprasidone | Antipsychotic |

| Cetirizine | Antihistamine |

| Sildenafil | PDE5 Inhibitor |

| Posaconazole | Antifungal |

| Olanzapine | Antipsychotic |

This table highlights prominent drugs where the piperazine ring is a key structural component.

Strategic Rationale for Integrating Pyridine and Piperazine Architectures in Chemical Biology

The combination of pyridine and piperazine rings into a single molecular architecture is a well-established and powerful strategy in drug discovery. This molecular hybridization aims to synergize the beneficial properties of both scaffolds to create novel compounds with enhanced biological activity and optimized drug-like properties.

Pyrido-N-substituted piperazines are recognized as key structural motifs for interacting with a variety of biological targets, particularly enzymes and receptors. The pyridine moiety often serves as the primary pharmacophore, responsible for specific interactions with the target protein, while the piperazine unit acts as a versatile linker or a modulator of physicochemical properties. This combination has been successfully employed to develop multi-target ligands, for instance, agents that can simultaneously modulate dopamine (B1211576) and serotonin (B10506) receptors, which is a desirable profile for treating complex CNS disorders. Research has demonstrated that such hybrid molecules can exhibit potent inhibitory activity against targets like urease, an enzyme implicated in bacterial infections. The strategic coupling of these two privileged scaffolds continues to be a fruitful approach for generating new therapeutic candidates.

Structure

3D Structure

Properties

CAS No. |

796856-41-2 |

|---|---|

Molecular Formula |

C9H11Cl2N3 |

Molecular Weight |

232.11 g/mol |

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)piperazine |

InChI |

InChI=1S/C9H11Cl2N3/c10-8-5-7(6-9(11)13-8)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |

InChI Key |

WMAKIYREEWLXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,6 Dichloropyridin 4 Yl Piperazine and Its Structural Analogues

Synthetic Routes for the 2,6-Dichloropyridine (B45657) Ring System

The formation of the 2,6-dichloropyridine scaffold is a critical first step. The electron-deficient nature of the pyridine (B92270) ring presents unique challenges for electrophilic substitution, necessitating specific strategies to achieve the desired 2,6-disubstitution pattern.

Direct Halogenation Approaches for Pyridine Derivatives

Direct chlorination of pyridine is a common industrial approach, though it often requires harsh conditions and can lead to a mixture of products. The reaction typically proceeds through 2-chloropyridine (B119429) as an intermediate before further chlorination. wikipedia.org

High-temperature gas-phase or photocatalytic chlorination of pyridine can be employed, but controlling the reaction depth is crucial to maximize the yield of the desired 2,6-dichloropyridine, which often forms as a by-product. google.com For instance, gas-phase photocatalysis of pyridine has been reported to yield no more than 48% of 2,6-dichloropyridine. google.com A more selective method involves the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at temperatures of 160°C or higher. google.com This process demonstrates high selectivity for the 2,6-dichloro isomer. google.com Another patented method describes reacting 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at 160-190°C, which is noted for its high conversion and selectivity without the need for a catalyst or solvent. google.com

| Starting Material | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Pyridine | Cl2, gas-phase, high temperature/photocatalysis | Forms 2-chloropyridine as the primary product; 2,6-dichloropyridine is a by-product with moderate yields (e.g., <48%). | google.com |

| 2-Chloropyridine | Cl2, liquid phase, no catalyst, T > 160°C | High selectivity for 2,6-dichloropyridine; can use a mixture of 2-chloropyridine and 2,6-dichloropyridine as starting material. | google.com |

| 2-Chloropyridine or its HCl salt | Cl2, photoinitiation (visible light), 160-190°C | Simple, efficient, no catalyst/solvent needed; high conversion and selectivity. | google.com |

Precursor-Based and Convergent Synthesis of Dichloropyridines

Beyond direct chlorination, the 2,6-dichloropyridine ring can be assembled or modified from highly functionalized precursors. These methods offer alternative pathways that can provide better control over the substitution pattern.

One such approach involves the modification of an existing, substituted pyridine ring. For example, 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) has been synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile. nih.gov In this Sandmeyer-type reaction, the amino group is converted to a chloro group using copper(II) chloride and isopentyl nitrite. nih.gov

Another strategy focuses on functionalizing the 2,6-dichloropyridine core itself to prepare it for subsequent reactions. A facile route to the key intermediate 4-amino-2,6-dichloropyridine (B16260) starts with 2,6-dichloropyridine, which undergoes oxidation to the N-oxide, followed by nitration at the 4-position and subsequent reduction of the nitro group. researchgate.net This places a functional group at the 4-position, which is crucial for the synthesis of the title compound. This amino group can be converted into a good leaving group (e.g., a halogen via a Sandmeyer reaction), setting the stage for nucleophilic substitution.

Substitution reactions on polysubstituted pyridines also serve as a precursor-based approach. The synthesis of 2,6-dichloro-4-methoxy-pyridine is achieved through the reaction of 2,4,6-trichloropyridine (B96486) with sodium methoxide, demonstrating the higher reactivity of the 4-position towards nucleophilic attack. chemicalbook.com This selective substitution is a key concept in the synthesis of 1-(2,6-dichloropyridin-4-yl)piperazine.

Methodologies for Piperazine (B1678402) Ring Construction and N-Functionalization

The piperazine moiety is a common scaffold in pharmacologically active molecules due to its synthetic accessibility and its ability to influence physicochemical properties. libretexts.org Its introduction and functionalization can be achieved through several reliable methods. The synthesis of the title compound most likely proceeds via a nucleophilic aromatic substitution (SNAr) of piperazine onto a 4-halo-2,6-dichloropyridine derivative. The two chlorine atoms at the 2- and 6-positions, along with the ring nitrogen, strongly activate the 4-position for such a nucleophilic attack. libretexts.orgpressbooks.pub

Nucleophilic N-Alkylation Strategies for Piperazine Scaffolds

N-alkylation and N-arylation are the most common methods for functionalizing the piperazine ring. These reactions typically involve the piperazine nitrogen acting as a nucleophile.

Nucleophilic Aromatic Substitution (SNAr): This is a principal method for forming N-aryl piperazines, especially with electron-deficient aromatic or heteroaromatic rings. libretexts.org The reaction of piperazine with a substrate like 2,4,6-trichloropyridine would lead to selective substitution at the C4 position, yielding this compound. This selectivity is driven by the superior ability of the para position to stabilize the negative charge of the Meisenheimer complex intermediate, compared to the ortho positions. libretexts.orgstackexchange.com

N-Alkylation with Alkyl Halides: This classic method involves the reaction of a piperazine with an alkyl halide or sulfonate. libretexts.org It is a fundamental strategy for attaching alkyl chains to the piperazine nitrogen.

Reductive Amination Protocols in Piperazine Synthesis

Reductive amination is a powerful and widely used protocol for the N-alkylation of piperazines, particularly for preparing N-alkyl derivatives. libretexts.org The process typically involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a common and mild reducing agent for this transformation. libretexts.org This method is highly valuable in drug discovery and process chemistry for its reliability and functional group tolerance. rsc.org

Beyond functionalization, reductive amination principles are also used in the construction of the piperazine ring itself. For instance, a 1,4-diamine precursor, which can be cyclized to form the piperazine core, can be synthesized via the reductive amination of a β-keto ester.

| Methodology | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine + Electron-deficient (hetero)aryl halide (e.g., 2,4,6-trichloropyridine) | N-Aryl piperazine | Primary route for attaching piperazine to activated aromatic systems like dichloropyridine. | libretexts.org |

| Nucleophilic N-Alkylation | Piperazine + Alkyl halide/sulfonate | N-Alkyl piperazine | Fundamental method for simple alkylation. | libretexts.org |

| Reductive Amination | Piperazine + Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl piperazine | Mild, efficient, and high functional group tolerance; widely used in medicinal chemistry. | libretexts.org |

Bridged Piperazine Derivatives: Synthetic Access and Conformational Control

To enhance binding affinity and selectivity for biological targets, medicinal chemists often seek to reduce the conformational flexibility of molecules. Bridging the piperazine ring is an effective strategy to create rigid scaffolds with well-defined three-dimensional structures.

Synthetic access to 2,6-bridged piperazines, which are structural analogues of tropane (B1204802) and granatane, has been developed to enforce specific conformations. One approach begins with the synthesis of piperazine-2,6-diones, which are then subjected to bridging reactions. google.com Strategies for forming the bridge include:

Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates to form bicyclic mixed ketals. google.com

Intramolecular aldol-type reactions of precursor aldehydes, or more efficiently, cyclization of corresponding sulfinylimines with base. google.com

One-pot bridging of piperazine-2,6-diones with dihaloalkanes, such as 1,4-dibromobut-2-ene, to install a functionalized carbon bridge. google.com

These methods provide access to conformationally restricted piperazine derivatives, a valuable tactic for optimizing the pharmacological properties of drug candidates. google.com

Cross-Coupling and Linkage Reactions for Pyridine-Piperazine Conjugates

The formation of the C-N bond between a dichloropyridine scaffold and a piperazine moiety is central to the synthesis of the target compound and its analogues. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are the most prominent strategies employed.

Nucleophilic Aromatic Substitution (SNAr) Reactions.nih.govnih.gov

Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry for the formation of C-N bonds. nih.govnih.gov In the context of dichloropyridines, the electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles like piperazine. pearson.com The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov

The regioselectivity of SNAr reactions on dichloropyridines is a critical aspect, determining the final structure of the product. In the case of 2,6-dichloropyridine, the two chlorine atoms are in equivalent positions. However, the introduction of a substituent at other positions on the pyridine ring can significantly influence the site of nucleophilic attack.

For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity is influenced by the steric and electronic properties of the substituent at the 3-position. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the less hindered 6-position. researchgate.net Conversely, the electronic nature of substituents can also play a role; electron-withdrawing groups can activate specific positions for nucleophilic attack. researchgate.net For example, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group favors attack at the 3-position. researchgate.net

Computational studies, particularly Frontier Molecular Orbital (FMO) analysis, are valuable tools for predicting the regioselectivity of these reactions. researchgate.netwuxiapptec.com The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can indicate the most electrophilic carbon atoms susceptible to nucleophilic attack. researchgate.netwuxiapptec.com

Table 1: Regioselectivity in SNAr Reactions of Substituted Dichloropyridines with 1-Methylpiperazine in Acetonitrile researchgate.net

| 3-Substituent on 2,6-Dichloropyridine | Ratio of 2-isomer to 6-isomer |

| Carboxylate | 9:1 |

| Amide | 9:1 |

| Cyano | 1:9 |

| Trifluoromethyl | 1:9 |

The mechanism of SNAr reactions can be influenced by various factors, including the solvent. acsgcipr.org While many SNAr reactions proceed through a stepwise mechanism, concerted pathways have also been identified. nih.gov The choice of solvent can have a profound impact on the reaction rate and, more importantly, the regioselectivity.

In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity was found to be highly dependent on the solvent's hydrogen-bond acceptor ability, as described by the Kamlet–Taft solvatochromic parameter β. researchgate.net Solvents with a low β value, such as dichloromethane (B109758) (DCM), favor the formation of the 2-isomer, while solvents with a high β value, like dimethyl sulfoxide (B87167) (DMSO), lead to a preference for the 6-isomer. researchgate.net This highlights the crucial role of solute-solvent interactions in controlling the reaction outcome. researchgate.net

Table 2: Effect of Solvent on the Regioselectivity of the Reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine researchgate.net

| Solvent | Kamlet-Taft β parameter | Ratio of 2-isomer to 6-isomer |

| Dichloromethane (DCM) | 0.10 | 16:1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1:2 |

Palladium-Catalyzed Coupling Methodologies (e.g., Buchwald-Hartwig Amination).acsgcipr.orgnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds. acsgcipr.orgnih.gov This methodology is especially useful when traditional SNAr reactions are sluggish due to the low reactivity of the aryl halide. acsgcipr.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org

The synthesis of arylpiperazines via Buchwald-Hartwig amination has been well-documented, offering an efficient route to these important scaffolds. nih.govorganic-chemistry.org The reaction can be performed under aerobic and even solvent-free conditions, making it an environmentally friendlier alternative. nih.govorganic-chemistry.org For dichloropyridines, selective C-4 coupling has been achieved using specific palladium catalysts and ligands. nih.govnsf.gov For instance, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C-4 selective cross-coupling of 2,4-dichloropyridines. nsf.gov

Table 3: Examples of Buchwald-Hartwig Amination for the Synthesis of Arylpiperazines rsc.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 96% |

| 4-Chloroanisole | Piperidine (B6355638) | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 43% |

| 2,6-Dimethylchlorobenzene | Morpholine (B109124) | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 52% |

Copper-Catalyzed Ullmann-Type Coupling Reactions.organic-chemistry.org

The Ullmann reaction, a classical method for forming aryl-aryl and aryl-heteroaryl bonds, has been adapted for C-N bond formation in what are known as Ullmann-type coupling reactions. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine or other N-nucleophile, catalyzed by a copper species, often at elevated temperatures. organic-chemistry.org

Modern advancements in Ullmann-type reactions have led to the development of more efficient catalytic systems that operate under milder conditions. nih.gov The use of specific ligands can enhance the catalytic activity of copper, allowing for the coupling of a wider range of substrates with improved yields. nih.gov For instance, the combination of CuI and ligands like acylhydrazines has been shown to be effective for the N-arylation of N-heterocycles with aryl bromides. nih.gov Deep eutectic solvents have also been employed as a greener reaction medium for copper-catalyzed C-N coupling reactions. frontiersin.org

Table 4: Examples of Copper-Catalyzed Ullmann-Type N-Arylation nih.gov

| Aryl Halide | N-Nucleophile | Catalyst/Ligand | Base | Solvent | Yield |

| Iodobenzene | Imidazole | CuI / L33 | K2CO3 | DMF | High |

| Bromobenzene | 1,2,4-Triazole | CuI / L33 | K2CO3 | DMF | High |

| 2-Bromopyridine | Phenol | CuI / TMEDA | Cs2CO3 | Toluene | Good to High |

*L33 refers to a specific acylhydrazine-type ligand.

Structure Activity Relationship Sar Studies of 1 2,6 Dichloropyridin 4 Yl Piperazine Derivatives

Conformational Landscape and Bioactive Conformations of Piperazine (B1678402) and Pyridine (B92270) Moieties

The three-dimensional structure of a molecule is critical for its interaction with a biological target. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, typically adopts a stable chair conformation. encyclopedia.pub This conformation provides a rigid and predictable scaffold, which is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. chemrxiv.org The two nitrogen atoms in the 1,4-positions of the piperazine ring offer distinct vectors for substitution, allowing for precise orientation of functional groups into the binding pocket of a target protein. benthamdirect.comresearchgate.net

The relative orientation of the 2,6-dichloropyridine (B45657) ring with respect to the piperazine ring is a key determinant of biological activity. The bioactive conformation, or the specific shape the molecule adopts when it binds to its target, dictates the nature and strength of intermolecular interactions. The physicochemical properties and the three-dimensional structures of different piperazine chemotypes are of utmost importance to understanding their biological activities. researchgate.net The rigidity of the piperazine core can lead to a significant boost in potency by ensuring a higher concentration of the bioactive conformation. chemrxiv.org

Elucidation of Substituent Effects on Biological Activity

SAR studies systematically explore how adding, removing, or modifying chemical groups (substituents) on a core scaffold affects the compound's interaction with its biological target. For 1-(2,6-dichloropyridin-4-yl)piperazine derivatives, modifications can be made at three primary locations: the pyridine nucleus, the piperazine nitrogen atoms, and a linker group if present.

The 2,6-dichloropyridine moiety is a key feature of the scaffold. The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the pyridine ring. This can affect the pKa of the pyridine nitrogen and its ability to participate in interactions like hydrogen bonding. Furthermore, these halogen atoms can engage in specific halogen bonds or hydrophobic interactions within the receptor's binding site, contributing to binding affinity.

Studies on related dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have shown that the position of substituents on the phenyl rings drastically affects topoisomerase II inhibitory activity and cytotoxicity, demonstrating the sensitivity of biological activity to substitution patterns on the pyridine-appendage rings. nih.gov Replacing or modifying the chloro-substituents can therefore fine-tune the electronic and steric profile of the entire molecule, leading to altered biological activity.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Pyridine Ring C2, C6 | Replacement of Chlorine (e.g., with -F, -CH3) | Alters electronic properties, steric bulk, and potential for halogen bonding. |

| Pyridine Ring C3, C5 | Addition of small substituents (e.g., -CH3, -OCH3) | Modifies steric and electronic profile, potentially creating new contact points with the receptor. |

| Pyridine Nitrogen | Quaternization | Introduces a permanent positive charge, drastically altering solubility and interaction profile. |

The piperazine scaffold is characterized by two nitrogen atoms at the 1,4-positions. mdpi.com While the N-1 nitrogen is connected to the dichloropyridine ring, the N-4 nitrogen is a common and highly effective site for chemical diversification. mdpi.comnih.gov Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the importance of this modification strategy. mdpi.com

Introducing various substituents—such as alkyl, aryl, or more complex heterocyclic groups—at the N-4 position can dramatically alter the compound's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, in a series of D2/D3 dopamine (B1211576) receptor agonists, introducing different indole (B1671886) derivatives onto the piperazine ring significantly influenced receptor affinity and selectivity. nih.govmedchemexpress.com

| N-4 Substituent | Resulting Compound Class | Observed Effect on Activity | Reference Example |

| Aryl Group (e.g., Phenyl, Indolyl) | Aryl-piperazines | Often targets GPCRs and ion channels; substituent on aryl ring fine-tunes selectivity and affinity. nih.gov | N-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl) derivatives for D3 receptor selectivity. medchemexpress.com |

| Alkyl Chain | Alkyl-piperazines | Can enhance lipophilicity; chain length is often critical for optimal interaction with hydrophobic pockets. nih.gov | Linker length affects D2/D3 receptor affinity. nih.gov |

| Acyl Group | Acyl-piperazines | Introduces a hydrogen bond acceptor and can alter metabolic stability. | Introduction of an acyl piperazine moiety at C-28 of triterpene derivatives improved antitumor bioactivities. nih.gov |

In many complex drug molecules, the this compound moiety acts as a pharmacophore fragment that is connected to another functional part of the molecule via a linker. The nature of this linker—its length, flexibility, and chemical composition—is critical for achieving optimal ligand-receptor interactions. nih.gov

The linker's primary role is to position the two connected fragments correctly within the target's binding site. However, linkers are not merely passive spacers; they can actively participate in binding through hydrophobic or hydrogen-bonding interactions. nih.gov Studies have shown that both increasing linker length and altering its rigidity can drastically affect binding affinity. nih.govnih.gov For example, elongating an alkyl linker can sometimes reduce affinity for certain receptors, while a linker of optimal length can lead to a significant increase in activity. nih.gov The choice between a flexible and a rigid linker involves a trade-off: flexibility can allow for an induced fit but comes with a higher entropic cost, whereas a rigid linker restricts conformational freedom but may not permit optimal binding geometry. nih.gov

Computational and Theoretical Investigations of 1 2,6 Dichloropyridin 4 Yl Piperazine and Its Analogues

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to create and analyze three-dimensional models of molecules and their interactions with biological macromolecules. These approaches are essential for predicting the binding affinity and mechanism of action of potential drug candidates.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This method is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential biological activity.

In studies involving pyridylpiperazine derivatives, docking is employed to elucidate binding modes within the active sites of various protein targets. For instance, computational analyses of piperazine-based compounds have been used to explore their interactions with targets like the sigma-1 receptor (S1R) and urease. nih.govrsc.orgnih.gov The general process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is typically optimized to its lowest energy conformation. nih.gov The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces.

The results of docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, in studies on urease inhibitors, docking showed that pyridylpiperazine derivatives could form favorable interactions with amino acid residues in the enzyme's active site, with calculated binding energies indicating strong affinity. nih.gov Similarly, docking of piperazine-containing molecules into the human estrogen receptor alpha has been used to understand their anticancer potential by identifying specific polar contacts and hydrogen bonds. nih.gov These predictions are invaluable for the structure-based design of more potent and selective analogues.

Table 1: Representative Ligand-Protein Docking Interactions for Pyridylpiperazine Analogues This table is illustrative, based on findings for analogous compounds.

| Analogue Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Primary Interactions |

|---|---|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | HIS, ASP, LYS | -6.1 to -8.1 | Hydrogen Bonding, Metal Coordination |

| Piperazine-based compounds | Sigma-1 Receptor (S1R) | TYR, TRP | Not specified | Hydrophobic Interactions, Pi-Stacking |

| Nitroimidazole-piperazinyl-triazoles | Estrogen Receptor Alpha (hERα) | ASP, HIS | Not specified | Hydrogen Bonding, Polar Contacts |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational stability of the complex and the dynamics of key interactions.

MD simulations are often used to refine and validate the results of docking studies. nih.govrsc.org By simulating the behavior of the docked complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose. These simulations can reveal crucial information, such as how water molecules mediate interactions and how the protein and ligand adapt their conformations to achieve optimal binding. For piperazine-based ligands, MD simulations have been used to confirm the stability of their interactions with target residues and to understand the dynamic nature of the binding event. nih.govnih.gov This approach helps in identifying the most stable and functionally relevant binding modes, providing a more accurate foundation for further drug development efforts.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to piperazine (B1678402) derivatives and other heterocyclic compounds to calculate various molecular properties. nih.govmdpi.comresearchgate.net DFT is used to determine structural, electronic, and energetic parameters, which are crucial for understanding the molecule's stability and reactivity. mdpi.com Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G*, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

A fundamental application of DFT is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following geometry optimization, Frontier Molecular Orbital (FMO) analysis is performed. The FMOs, consisting of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. researchgate.net

The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. colab.ws For various piperidine (B6355638) and piperazine derivatives, the HOMO and LUMO are often distributed across the aromatic ring systems, indicating a high capacity for electron donation and acceptance. nih.govnih.gov

Table 2: Conceptual DFT-Calculated Electronic Properties for Piperazine Analogues This table presents typical ranges and concepts derived from DFT studies on analogous compounds.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.0 to -7.0 | Indicates electron-donating ability; higher values mean better donation. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.0 to -2.5 | Indicates electron-accepting ability; lower values mean better acceptance. |

| Energy Gap (ΔE = ELUMO - EHOMO) | ~3.0 to ~5.0 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) analysis is another computational method often used in conjunction with DFT. NBO analysis provides a detailed description of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. This analysis identifies regions that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions.

In MEP analysis, different colors represent varying electrostatic potential values. Regions with a negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive potential, depicted in blue, are electron-deficient and are targets for nucleophiles. Green areas indicate neutral electrostatic potential.

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Electrostatic Potential | Interpretation |

| Red | Most Negative | High electron density, susceptible to electrophilic attack. |

| Yellow | Negative | Moderate electron density. |

| Green | Zero | Neutral region. |

| Blue | Most Positive | Low electron density, susceptible to nucleophilic attack. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for investigating the electronic excited states of molecules. rsc.org It is widely used to calculate properties such as absorption spectra (UV-Vis), and to understand electronic transitions between molecular orbitals. researchgate.net

The application of TD-DFT to 1-(2,6-dichloropyridin-4-yl)piperazine would allow for the prediction of its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. This typically involves transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on related pyridine (B92270) derivatives have successfully employed TD-DFT to correlate calculated electronic transitions with experimental UV-Vis spectra. researchgate.netnih.gov These calculations provide insights into how structural modifications affect the electronic properties and, consequently, the photophysical behavior of the compounds. nih.govresearchgate.net

Table 2: Typical TD-DFT Output for a Molecule like this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.85 | 322 | 0.15 | HOMO -> LUMO |

| S2 | 4.20 | 295 | 0.08 | HOMO-1 -> LUMO |

| S3 | 4.55 | 272 | 0.21 | HOMO -> LUMO+1 |

| Note: This table is a hypothetical representation of typical TD-DFT results and is for illustrative purposes. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Development of Predictive Pharmacophore Models

A pharmacophore model for a series of compounds related to this compound would be developed based on the structures of known active molecules. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development process involves aligning a set of active compounds and abstracting the common features responsible for their biological activity. For piperazine-based compounds, the piperazine nitrogen atoms are often key hydrogen bond acceptors, while the dichloropyridinyl group would likely contribute to hydrophobic and aromatic interactions. nih.gov

Application in Ligand-Based Virtual Screening for Novel Scaffolds

Once a predictive pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as ligand-based virtual screening, is a cost-effective method for identifying new chemical scaffolds with a high probability of being active.

In the context of this compound, a pharmacophore model could be used to screen for new compounds that might have similar biological activities. nih.govrsc.org For instance, a virtual screening campaign could identify molecules that retain the key interaction features of the dichloropyridinyl and piperazine moieties, while introducing novel structural diversity. nih.gov

Table 3: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (HY) | A non-polar region of the molecule. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

Pharmacological Target Engagement and Mechanistic Studies of 1 2,6 Dichloropyridin 4 Yl Piperazine Analogues

Modulation of Sigma Receptors (σ1R, σ2R)

Analogues derived from the 1-(2,6-dichloropyridin-4-yl)piperazine framework have been investigated for their ability to modulate sigma receptors, which are unique intracellular proteins implicated in a variety of cellular functions and pathological conditions.

The development of ligands with high affinity and selectivity for sigma receptor subtypes (σ1R and σ2R) is a significant area of research. Studies on piperazine-containing compounds have revealed key structural determinants for sigma receptor binding. For instance, in a series of analogues based on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a known σ2-agonist, modifications to the piperazine (B1678402) nitrogen atoms were found to be crucial for affinity. The presence of two basic nitrogen atoms was shown to be important for optimal σ2 receptor binding. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Piperazine Analogues

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Selectivity |

|---|---|---|---|

| PB28 (7) | 0.38 | 0.68 | 0.56 |

| Amide (36) | 0.11 | 179 | 0.0006 (1627-fold for σ1) |

| N-cyclohexylpiperazine (59) | - | 4.70 | - |

Data sourced from a study on PB28 analogues. nih.gov

Understanding how these ligands interact with the sigma receptor binding pocket is essential for rational drug design. The minimal pharmacophore for σ1 receptor binding has been suggested to be a phenylalkylamine structure. nih.gov The binding of various ligands, including those with a piperazine core, is thought to occur within a hydrophobic region of the receptor. Photoaffinity labeling studies have been instrumental in identifying the ligand binding domains of the σ1 receptor. nih.gov These studies, combined with computational modeling, help to map the critical amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligands, thereby stabilizing the ligand-receptor complex.

Interaction with G-Protein Coupled Receptors (GPCRs)

The versatility of the this compound scaffold extends to its ability to be modified into potent and selective ligands for various GPCRs, a large family of cell surface receptors that are prominent drug targets.

The histamine (B1213489) H3 receptor (H3R) is a GPCR that primarily acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. nih.gov Piperazine-containing structures have been explored as H3R ligands. A critical structural feature that differentiates dual H3/σ1 receptor ligands from selective H3R ligands has been identified. For example, a compound with a 4-pyridylpiperidine moiety (KSK68) showed high affinity for both H3 and σ1 receptors, while its piperazine analogue (KSK67) was highly selective for the H3R. nih.gov This highlights how subtle changes in the heterocyclic core can dramatically influence target selectivity. Molecular modeling studies suggest that the protonation state of the piperazine or piperidine (B6355638) nitrogen plays a key role in the binding mechanism at the H3 receptor. nih.gov

The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a co-receptor for the entry of the most common strains of HIV-1 into host cells. Piperazine-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this crucial step in the viral lifecycle. A notable example is Sch-350634, a piperazine-based CCR5 antagonist that potently inhibits HIV-1 entry and replication. nih.gov Further optimization of this class of compounds led to the discovery of Sch-417690 (Vicriviroc), which incorporates a piperazine moiety and demonstrates high potency and selectivity as a CCR5 antagonist. nih.govebi.ac.uk The development of these compounds involved fine-tuning the substituents on the piperazine ring to enhance receptor affinity and selectivity over other receptors, such as muscarinic receptors. nih.govnih.gov

Table 2: Activity of Piperazine-Based CCR5 Antagonists

| Compound | Target | Activity |

|---|---|---|

| Sch-350634 | CCR5 | Potent inhibitor of HIV-1 entry and replication nih.gov |

| Sch-417690 (Vicriviroc) | CCR5 | Potent and highly selective CCR5 antagonist nih.gov |

The glucagon-like peptide-1 receptor (GLP-1R) is a class B GPCR that plays a pivotal role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity. nih.gov While developing small-molecule agonists for peptide-activated GPCRs like GLP-1R has been challenging, recent breakthroughs have identified potent non-peptidic agonists. nih.gov Danuglipron is a notable small-molecule GLP-1R agonist that has shown promise in clinical trials. nih.gov In the quest for improved GLP-1R agonists, researchers have developed novel derivatives. One such study reported a new class of 5,6-dihydro-1,2,4-triazine derivatives designed to eliminate the potential for hERG inhibition associated with the piperidine ring of danuglipron. nih.gov A lead compound from this series, compound 42, was identified as a highly potent and selective GLP-1R agonist, showing a 7-fold greater efficacy in stimulating cAMP accumulation compared to danuglipron. nih.gov

Purinergic P2Y12 Receptor Antagonism and Allosteric Modulation

Analogues of this compound have been investigated for their potential as antagonists of the P2Y12 receptor, a crucial mediator of platelet aggregation. The general structure of these antagonists often involves a central pyridine (B92270) or pyrimidine (B1678525) core, a piperazine moiety, and additional functionalities that modulate potency and pharmacokinetic properties.

One area of exploration has been the development of piperazinyl-pyridine ureas as P2Y12 antagonists. These compounds have demonstrated sub-micromolar activity in inhibiting P2Y12. aacrjournals.org The structure-activity relationship (SAR) of these derivatives highlights the importance of the substituents on the piperazine and pyridine rings for optimal receptor binding.

Another class of P2Y12 antagonists based on a pyridine scaffold includes derivatives of ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate. nih.gov Optimization of these compounds led to the discovery of potent antiplatelet agents with improved metabolic stability. selleckchem.com While not direct analogues of this compound, the successful incorporation of substituted pyridine and piperazine-like structures in P2Y12 antagonists underscores the potential of this scaffold in designing novel antiplatelet therapies. The development of 2-phenylpyrimidine-4-carboxamide (B13652400) analogues has also yielded potent P2Y12 antagonists with nanomolar efficacy in platelet aggregation assays. nih.gov

Dopamine (B1211576) D4 Receptor Ligand Recognition

The this compound scaffold is a recognized pharmacophore for dopamine D4 receptor ligands. The D4 receptor, implicated in various neuropsychiatric disorders, has been a key target for drug discovery efforts. caymanchem.com

Arylpiperazine derivatives, in particular, have shown high affinity and selectivity for the D4 receptor. nih.gov For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was identified as a high-affinity and selective D4 receptor ligand, serving as a lead compound for further optimization. nih.govchemrxiv.org Structural modifications to the amide bond and the alkyl linker of this lead compound were found to decrease D4 receptor affinity, indicating the stringent structural requirements for optimal receptor interaction. nih.gov

Furthermore, studies on 1,4-disubstituted aromatic piperidines and piperazines have revealed that these ligands interact with a common aromatic microdomain within the D4 receptor, spanning the interface of the second and third transmembrane segments. nih.gov This interaction is crucial for the high-affinity binding of D4-selective ligands. The crystal structure of the dopamine D4 receptor bound to the selective ligand L745,870, which contains a 4-chlorophenylpiperazine moiety, provides detailed insights into the binding pocket and the key interactions that govern ligand recognition. rcsb.org

Serotonin (B10506) 5-HT6 Receptor Modulatory Activity

The serotonin 5-HT6 receptor, almost exclusively expressed in the central nervous system, is a compelling target for the treatment of cognitive and neuropsychiatric disorders. nih.govnih.gov While a wide array of chemical scaffolds have been explored as 5-HT6 receptor ligands, the arylsulfonylpiperazine motif has emerged as a particularly fruitful starting point. nih.gov

Although direct analogues of this compound as 5-HT6 receptor modulators are not extensively documented in publicly available research, the broader class of arylpiperazine derivatives has been a major focus. For example, the introduction of an arylsulfonamide group to 1-(2-methoxyphenyl)piperazine, a low-affinity ligand, resulted in high-affinity antagonists like SB-271046. nih.gov This highlights the critical role of the arylsulfonyl moiety in conferring high affinity for the 5-HT6 receptor.

The development of 5-HT6 receptor ligands has also seen the exploration of diverse heterocyclic cores, with both agonists and antagonists showing potential in preclinical models of cognitive dysfunction. nih.gov The structural flexibility of the piperazine linker allows for the connection of various aromatic and heterocyclic systems, enabling the fine-tuning of pharmacological properties.

Kinase Inhibition and Signal Transduction Pathways

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Mechanisms

Analogues incorporating the 2,6-dichlorophenyl moiety, a key feature of this compound, have been instrumental in the development of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. pharmacompass.comnih.gov Dysregulation of FGFR signaling is a known driver in various cancers.

A prominent example is Infigratinib (BGJ398) , a pan-FGFR inhibitor with a 3-(2,6-dichloro-3,5-dimethoxyphenyl) group. caymanchem.commedchemexpress.com This compound potently inhibits FGFR1, FGFR2, and FGFR3 in the low nanomolar range. selleckchem.commedchemexpress.com The 2,6-dichloro-3,5-dimethoxyphenyl substituent plays a crucial role by occupying a hydrophobic pocket behind the valine gatekeeper residue of the kinase, with one of the methoxy (B1213986) groups forming a hydrogen bond with the backbone of the conserved DFG motif. chemrxiv.org The crystal structure of NVP-BGJ398 in complex with the FGFR1 kinase domain has elucidated this binding mode. aacrjournals.org

Another irreversible covalent inhibitor, PRN1371 , also features a 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety. nih.gov This compound was designed to be a highly selective and potent inhibitor of FGFR1-4. The development of such inhibitors showcases the importance of the dichlorophenyl group in achieving high potency and selectivity for the FGFR family. researchgate.net

Table 1: Inhibitory Activity of Infigratinib (BGJ398) against FGFR Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| FGFR1 | 0.9 selleckchem.comcaymanchem.commedchemexpress.com |

| FGFR2 | 1.4 selleckchem.comcaymanchem.commedchemexpress.com |

| FGFR3 | 1.0 selleckchem.comcaymanchem.commedchemexpress.com |

| FGFR4 | 60 medchemexpress.com |

| VEGFR2 | 180 caymanchem.com |

Impact on PI3K/ERK 1/2 Signaling Pathways and Protein Kinase Activation

The inhibition of FGFR by analogues containing the dichlorophenylpiperazine scaffold has direct consequences on downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival. chemrxiv.org

Studies have shown that inhibition of FGFR signaling by compounds like BGJ398 can block the phosphorylation and activation of downstream effectors, including PI3K and ERK1/2. nih.gov The activation of these pathways is a common mechanism of resistance to targeted cancer therapies. Therefore, the dual inhibition of both the primary target and these downstream pathways is a desirable characteristic for an anticancer agent. nih.gov

In melanoma, for instance, hyperactivation of the MAPK/ERK pathway is a key oncogenic driver, and resistance to inhibitors of this pathway can be mediated by the activation of PI3K/AKT signaling. pnas.org Similarly, in the context of monocytic cell differentiation, both the PI3K and ERK signaling pathways have been shown to be necessary. nih.gov The ability of FGFR inhibitors to modulate these pathways underscores their therapeutic potential.

Tyrosine Kinase 2 (TYK2) Selective Inhibition

Selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a promising therapeutic strategy for autoimmune diseases. nih.govnih.gov A novel approach to achieving selectivity is through the allosteric inhibition of TYK2 by targeting its pseudokinase (JH2) domain. nih.gov

While direct analogues of this compound have not been explicitly identified as TYK2 inhibitors in the available literature, the structural components are relevant to this target class. The development of selective TYK2 inhibitors has focused on small molecules that bind to the JH2 domain, leading to a conformational change that inhibits the catalytic activity of the kinase (JH1) domain. nih.gov This allosteric mechanism provides a high degree of selectivity over other JAK family members, which share a highly conserved ATP-binding site in their JH1 domains. nih.gov

The structure of the TYK2 pseudokinase-kinase domains reveals a mechanism for autoinhibition, where the pseudokinase domain directly interacts with and inhibits the kinase domain. pnas.orgnih.gov Small molecule inhibitors have been designed to stabilize this autoinhibited state. The discovery of imidazo[1,2-b]pyridazine (B131497) derivatives as potent and selective TYK2 JH2 inhibitors demonstrates the feasibility of this approach.

Cyclin-Dependent Kinases and Bruton's Tyrosine Kinases Modulators

Information regarding the modulation of Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) by analogues specifically derived from the this compound scaffold is not available in the reviewed scientific literature. While numerous kinase inhibitors incorporate piperazine or pyridine moieties, establishing a direct analogue relationship and relevant pharmacological data for this specific compound class in the context of CDK or BTK inhibition is not possible based on current public data.

Other Ligand-Receptor Interactions (e.g., Nicotinic Acetylcholine Receptors, P2X7 Receptor)

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Analogues based on a substituted 2-aminopyridine (B139424) core, which can be synthesized from dichloropyridine precursors, have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective inhibition of this enzyme a key therapeutic strategy. The primary challenge is to achieve high potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms to avoid cardiovascular and immunological side effects.

Research into a series of human nNOS (hnNOS) inhibitors based on a 2-aminopyridine scaffold has yielded compounds with significant potency and high selectivity. nih.gov Synthetic routes starting from materials like 2-amino-4,6-dichloropyridine (B46313) have been developed to create these inhibitors. nih.gov For example, Sonogashira cross-coupling reactions are employed to build the core structures. nih.gov

One notable discovery was a compound, referred to as 17 in the study, which demonstrated excellent potency for both rat nNOS (Ki = 15 nM) and human nNOS (Ki = 19 nM). nih.gov This compound also exhibited remarkable selectivity, with a 1075-fold preference for hnNOS over human eNOS and a 115-fold preference over human iNOS. nih.gov X-ray co-crystal structures of these inhibitors bound to nNOS and eNOS have provided detailed insights into the structure-activity relationships that govern their potency and selectivity. nih.gov

The table below summarizes the inhibitory activity and selectivity of a key analogue synthesized from a dichloropyridine starting material.

Table 1: Inhibitory Activity of a 2-Aminopyridine Based nNOS Inhibitor

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. heNOS | Selectivity vs. hiNOS |

|---|---|---|---|---|

| Compound 17 | Rat nNOS | 15 nM | - | - |

Data sourced from PubMed Central. nih.gov

P2X7 Receptor Antagonism

Based on a review of available scientific literature, there is no specific information linking this compound or its direct analogues to P2X7 receptor antagonism. While the P2X7 receptor is a significant target for inflammatory conditions and numerous antagonists have been developed, none have been identified as being structurally derived from the this compound chemical class.

Advanced Methodologies in Chemical Biology Research for Pyridine Piperazine Systems

In Vitro Receptor Binding and Functional Assays for Efficacy Profiling

In the quest to understand the therapeutic potential of pyridine-piperazine systems, such as 1-(2,6-Dichloropyridin-4-yl)piperazine, researchers employ a variety of in vitro receptor binding and functional assays. These assays are crucial for determining the affinity and selectivity of these compounds for their target receptors, as well as for characterizing their functional effects as agonists, antagonists, or allosteric modulators.

Radioligand binding assays are a cornerstone of this research, allowing for the direct measurement of a compound's ability to bind to a specific receptor. mdpi.com In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor, such as a cell membrane homogenate. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, researchers can determine the binding affinity (Ki) of the test compound. For example, in the development of sigma-2 (σ2) receptor ligands, radioligand binding assays using [125I]RHM-4 have been employed to evaluate the binding properties of novel compounds. mdpi.com

Functional assays, on the other hand, provide information about the biological effect of a compound once it has bound to its receptor. These assays can measure a variety of downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. For instance, in the study of D3 receptor antagonists, a β-arrestin recruitment assay was used to assess the potency of new compounds in competing with dopamine (B1211576). researchgate.net

The data obtained from these in vitro assays are essential for building a comprehensive efficacy profile for a given compound. By combining binding affinity data with functional data, researchers can gain a detailed understanding of a compound's mechanism of action and its potential as a therapeutic agent.

High-Throughput Screening (HTS) and Lead Optimization Strategies

High-throughput screening (HTS) is a powerful tool for identifying promising new drug candidates from large libraries of chemical compounds. nih.gov This automated process allows for the rapid testing of thousands or even millions of compounds for their ability to modulate the activity of a specific biological target. In the context of pyridine-piperazine systems, HTS can be used to identify compounds that bind to a particular receptor of interest or that exhibit a desired functional effect. nih.gov

Once a "hit" compound has been identified through HTS, the process of lead optimization begins. nih.govnih.gov This involves systematically modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For example, researchers might synthesize a series of analogs of the hit compound, each with a slightly different chemical modification. These analogs are then tested in a variety of in vitro and in vivo assays to determine which modifications lead to the desired improvements.

A key aspect of lead optimization is the development of a structure-activity relationship (SAR), which describes how changes in the chemical structure of a compound affect its biological activity. nih.gov By understanding the SAR for a particular series of compounds, researchers can make more informed decisions about which modifications are most likely to lead to a successful drug candidate. For instance, in the optimization of pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors, researchers found that introducing a morpholine (B109124) structure improved cell-free activity, cell activity, and selectivity. acs.org

The ultimate goal of lead optimization is to develop a compound that has the optimal combination of properties for use as a therapeutic agent. This includes high potency and selectivity, as well as good oral bioavailability, a long half-life, and a favorable safety profile.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

High-Resolution NMR for Ligand Conformation in Solution

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. nih.govresearchgate.net For pyridine-piperazine systems, NMR studies provide crucial insights into the preferred conformations of the piperazine (B1678402) ring and the rotational barriers around key chemical bonds. nih.gov This information is vital for understanding how these ligands interact with their biological targets.

In the context of drug design, understanding the solution-state conformation of a ligand is essential for building accurate models of ligand-receptor interactions. By comparing the conformational preferences of a series of analogs with their biological activities, researchers can develop a more refined understanding of the pharmacophore and the key structural features required for potent and selective binding.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Mechanistic Probes

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a powerful means to investigate the molecular structure and bonding within pyridine-piperazine systems. nih.govresearchgate.net These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and intermolecular interactions.

By analyzing the characteristic vibrational frequencies, researchers can confirm the synthesis of the target compound and gain insights into its structural features. For example, the N-H stretching vibrations in the FT-IR spectrum can confirm the presence of the piperazine ring, while the C-C and C-N stretching modes provide information about the pyridine (B92270) and piperazine rings, respectively. dergipark.org.tr

Furthermore, vibrational spectroscopy can be used to study the interactions between a ligand and its receptor. mdpi.com Changes in the vibrational spectrum of the ligand upon binding to the receptor can reveal which parts of the molecule are involved in the interaction and can provide information about the nature of the binding forces. Density functional theory (DFT) calculations are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to provide a more detailed understanding of the molecular structure and bonding. nih.govnih.gov

Table 1: Vibrational Frequencies of 1-(4-Chlorophenyl) piperazine

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| NH Stretching | 3099 | 3184 |

| CH Stretching (piperazine) | 2954, 2896, 2831 | 2954, 2889, 2833 |

Data sourced from DergiPark. dergipark.org.tr

UV-Visible Spectroscopy in Ligand-Receptor Interaction Studies

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule and can be used to probe the interactions between a ligand and its receptor. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

When a ligand binds to a receptor, its electronic environment is altered, which can lead to a shift in its λmax. This shift, known as a spectral shift, can be used to monitor the binding process and to determine the binding affinity of the ligand. For example, a shift in the λmax of a 2,6-diarylpiperidin-4-one derivative upon binding to its target can indicate an equatorial disposition of a substituent.

In addition to studying binding events, UV-Visible spectroscopy can also be used to investigate the conformational changes that may occur in a ligand or receptor upon binding. By analyzing the changes in the UV-Visible spectrum, researchers can gain insights into the structural rearrangements that accompany the formation of the ligand-receptor complex.

X-ray Crystallography and Cryo-Electron Microscopy of Ligand-Receptor Complexes

Determining the three-dimensional structure of a ligand-receptor complex at atomic resolution is the ultimate goal for understanding the molecular basis of drug action. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used to achieve this. nih.govfrontiersin.org

X-ray crystallography has been instrumental in revealing the binding modes of numerous pyridine-piperazine derivatives to their target receptors. researchgate.netresearchgate.net By obtaining a high-resolution crystal structure of the complex, researchers can visualize the precise interactions between the ligand and the amino acid residues of the receptor's binding pocket. researchgate.net This information is invaluable for structure-based drug design, as it allows for the rational design of new analogs with improved potency and selectivity. nih.gov For instance, the crystal structure of the σ2 receptor has revealed that hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 are crucial for the high binding affinity of small molecules. mdpi.com

Cryo-EM has emerged as a powerful complementary technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govfrontiersin.orgnih.gov Cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. nih.gov By averaging thousands of these images, a high-resolution 3D reconstruction of the complex can be obtained. nih.gov Cryo-EM has been successfully used to determine the structures of numerous ligand-receptor complexes, providing crucial insights for drug discovery. frontiersin.org

The structural information obtained from X-ray crystallography and cryo-EM, combined with the data from in vitro and spectroscopic studies, provides a comprehensive picture of how pyridine-piperazine ligands interact with their biological targets. This knowledge is essential for the development of new and improved therapeutic agents.

Chemical Design Principles in Scaffold Derivatization

The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to modulate the pharmacological profile, affinity, and potency of potential drug candidates. The inherent structural features of this scaffold, namely the electron-deficient dichloropyridine ring and the versatile piperazine moiety, offer multiple points for chemical modification. Design principles often focus on the strategic introduction of various functional groups to optimize interactions with biological targets.

A fundamental aspect of the design process involves leveraging the nitrogen atoms within the piperazine ring. These atoms can act as hydrogen bond acceptors or donors, which can be crucial for anchoring the molecule within a receptor's binding site. Furthermore, the piperazine ring can be involved in π-stacking interactions, which help to modulate the ligand's affinity and pharmacological profile. researchgate.net The dichloropyridine portion of the molecule also presents opportunities for modification, although the strong electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring.

In the broader context of aryl-piperazine derivatives, a common derivatization strategy involves the introduction of an alkyl chain linker connected to the second nitrogen of the piperazine ring, which is then terminated with another aryl group or a functional amide. nih.gov This modular approach allows for the systematic exploration of the chemical space to identify analogues with improved potency and selectivity. For instance, studies on D3 receptor ligands have shown that varying the length of the alkyl chain (from C3 to C5) and modifying the terminal aryl amide can significantly impact binding affinities. nih.gov

The following table summarizes the key design considerations for the derivatization of the pyridine-piperazine scaffold:

| Structural Component | Design Consideration | Potential Impact |

| Piperazine Ring | Introduction of substituents on the second nitrogen | Modulation of polarity, solubility, and target interaction |

| Piperazine Ring | Role of nitrogen atoms | Hydrogen bond formation |

| Dichloropyridine Ring | Substitution of chlorine atoms | Alteration of electronic properties and target binding |

| Linker (if present) | Variation in length and flexibility | Optimization of spatial orientation within the binding pocket |

| Terminal Group (if present) | Modification of aryl or amide moiety | Enhancement of potency and selectivity |

Bioisosteric Replacements in Pharmacophore Optimization

Bioisosteric replacement is a powerful tool in drug design aimed at improving the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode to the biological target. In the context of the this compound scaffold, bioisosteric replacements can be applied to both the pyridine and the piperazine moieties to enhance efficacy, selectivity, and metabolic stability.

The dichloropyridine ring can also be subject to bioisosteric modifications. For instance, replacing one or both chlorine atoms with other halogen atoms (e.g., fluorine) or small alkyl groups can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement. The following table provides examples of bioisosteric replacements for the piperazine moiety and their observed effects in different chemical series.

| Original Moiety | Bioisosteric Replacement | Observed Effect | Reference Compound Class |

| Piperazine | Piperidine (B6355638) | Potency retained; cLogP reduced | GLP-1 Agonists blumberginstitute.org |

| Piperazine | 1,4,5,6-Tetrahydro-1,2,3-triazine | Retained GLP-1 agonism; reduced hERG inhibition | GLP-1 Agonists blumberginstitute.org |

| Phenyl Ring | Piperazine | Potency retained; cLogP reduced | GPR40 Modulators blumberginstitute.org |

Conformational Restriction and Rigidification Strategies

Conformational restriction is a drug design strategy that aims to improve potency and selectivity by reducing the flexibility of a molecule. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to the target is minimized, which can lead to a significant increase in affinity. For flexible molecules like those based on the pyridine-piperazine scaffold, rigidification can be a particularly effective optimization strategy.

One approach to conformational restriction is the introduction of additional rings to create a more rigid, polycyclic system. For example, in the development of mTOR inhibitors, a conformational restriction approach was used to generate a novel tricyclic pyrimido-pyrrolo-oxazine scaffold. This strategy led to the identification of a highly selective inhibitor with a significant improvement in potency over its more flexible precursors. nih.gov While this example does not directly involve the this compound scaffold, the underlying principle is broadly applicable.

Applying this strategy to the pyridine-piperazine system, one could envision bridging the piperazine ring to the pyridine ring or to a substituent on the second piperazine nitrogen. This would create a more conformationally constrained structure. Another approach is the introduction of bulky substituents that restrict the rotation around key single bonds, thereby limiting the number of accessible conformations.

The following table outlines potential strategies for the conformational restriction of the pyridine-piperazine scaffold and their intended outcomes.

| Rigidification Strategy | Example Modification | Intended Outcome |

| Ring Fusion | Bridging the piperazine and pyridine rings | Creation of a bicyclic or polycyclic system |

| Steric Hindrance | Introduction of bulky groups on the piperazine ring | Restriction of bond rotation |

| Introduction of Double Bonds | Creating an unsaturated linker | Reduced conformational flexibility |

Q & A

Q. What is the significance of the piperazine scaffold in designing 1-(2,6-Dichloropyridin-4-yl)piperazine for therapeutic applications?

The piperazine ring provides a versatile platform for drug design due to its ability to act as a bioisostere for other heterocycles and its capacity to modulate physicochemical properties (e.g., solubility, bioavailability). Its nitrogen atoms enable hydrogen bonding and interactions with biological targets, such as ion channels or enzymes. Modifications to the piperazine core (e.g., chloro-substitutions on the pyridine ring) can enhance selectivity for specific receptors or improve metabolic stability .

Q. How are synthetic routes optimized for this compound derivatives?

Key steps include:

- Cyclization : Using diamines or chloroacetyl chloride to form the piperazine ring.

- Functionalization : Introducing substituents (e.g., 2,6-dichloropyridinyl groups) via nucleophilic substitution or coupling reactions (e.g., EDC/HOAt-mediated peptide derivatization) .

- Purification : Techniques like normal-phase chromatography or recrystallization ensure purity. Reaction conditions (temperature, solvent, catalysts) are tailored to minimize side products and maximize yield .

Q. What experimental models are used to evaluate biological activity in piperazine derivatives?

Common assays include:

- In vitro receptor binding : Radioligand displacement studies to assess affinity for targets like dopamine or serotonin receptors.

- Enzyme inhibition : Measuring IC₅₀ values (e.g., renin inhibition via QSAR modeling) .

- In vivo models : Infiltration anesthesia in rodents to quantify local anesthetic efficacy (Table V in ).

Advanced Research Questions

Q. How do structural modifications (e.g., beta-cyclodextran inclusion) affect toxicity and bioactivity trade-offs?

Beta-cyclodextran complexation reduces toxicity by enhancing solubility and reducing off-target interactions. However, steric hindrance from the cyclodextran cavity can diminish binding affinity to biological targets. Balancing these effects requires structural optimization, such as adjusting substituent bulk or using truncated analogs . Conflicting data on antiplatelet activity (e.g., reduced efficacy vs. literature reports) may arise from differences in assay conditions or cell models, necessitating dose-response validation .

Q. What role do supramolecular interactions play in the crystallization and stability of piperazine derivatives?

Crystal structure analysis (via X-ray diffraction) reveals that hydrogen bonding between the piperazine nitrogen and chloropyridinyl groups stabilizes the lattice. Van der Waals interactions between aromatic rings further enhance thermal stability. These insights guide the design of co-crystals or salts to improve shelf life or bioavailability .

Q. How can QSAR models improve the design of this compound-based renin inhibitors?

QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with inhibitory activity (IC₅₀). For example, electron-withdrawing groups (e.g., Cl on pyridine) enhance renin binding by increasing electrophilicity. Advanced models incorporate 3D pharmacophore mapping to predict interactions with the renin active site .

Q. What strategies resolve contradictions in reported antiplatelet activity of modified piperazine derivatives?

Discrepancies may stem from:

- Assay variability : Platelet-rich plasma vs. whole-blood models yield different IC₅₀ values.

- Structural heterogeneity : Subtle differences in substituent positioning (e.g., 2,6-dichloro vs. 3,5-dichloro isomers) alter target engagement.

- Metabolic stability : Rapid hepatic clearance in vivo may mask in vitro potency. Cross-referencing enzyme-linked immunosorbent assay (ELISA) data with pharmacokinetic profiles clarifies these issues .

Q. How do bioisosteric replacements (e.g., pyridinyl vs. benzodioxinyl groups) impact pharmacological profiles?

Pyridinyl groups enhance π-π stacking with aromatic residues in binding pockets, while benzodioxinyl moieties improve metabolic resistance by reducing cytochrome P450-mediated oxidation. Comparative studies using isothermal titration calorimetry (ITC) quantify binding entropy/enthalpy trade-offs .

Methodological Resources

- Spectral Characterization : Use ¹H/¹³C NMR and HRMS to confirm synthetic intermediates .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorph stability .